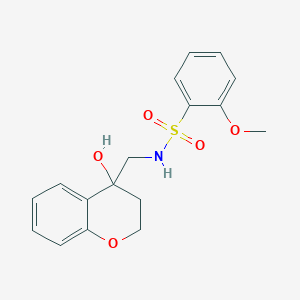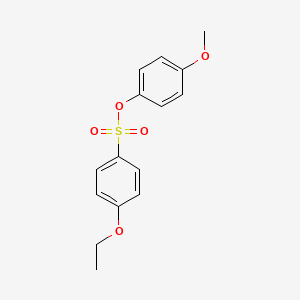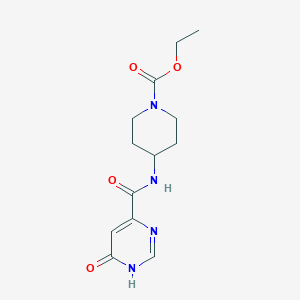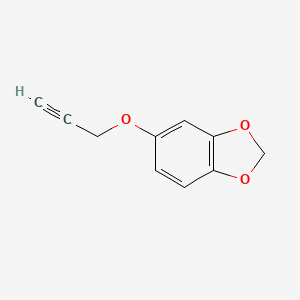
5-(2-Propynyloxy)-1,3-benzodioxole
概要
説明
5-(2-Propynyloxy)-1,3-benzodioxole is an organic compound characterized by a benzodioxole ring substituted with a propynyloxy group
作用機序
Target of Action
The primary target of 5-(2-Propynyloxy)-1,3-benzodioxole is the cytochrome P450 (P450) enzymes . These enzymes play a crucial role in the metabolism of various substances, including drugs and toxins .
Mode of Action
This compound interacts with its targets by acting as a P450 epoxygenase inactivator . This means it inhibits the activity of P450 enzymes, specifically those known as epoxygenases . These enzymes are involved in the oxidation of arachidonic acid, a process that mediates important biological functions in several tissues .
Biochemical Pathways
The compound affects the arachidonic acid metabolic pathway . By inhibiting P450 epoxygenases, it prevents the conversion of arachidonic acid into epoxyeicosatrienoic acids (EETs), which are signaling molecules involved in various physiological processes .
Pharmacokinetics
Given its molecular weight of 142196 Da , it is likely to have good bioavailability as compounds with a molecular weight below 500 Da are generally well-absorbed .
Result of Action
The inhibition of P450 epoxygenases by this compound leads to a decrease in the production of EETs . This can affect various physiological processes, including inflammation, blood pressure regulation, and pain perception, as EETs are involved in these processes .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Propynyloxy)-1,3-benzodioxole typically involves the reaction of 1,3-benzodioxole with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) at room temperature . The reaction conditions are optimized to ensure high yield and purity of the product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include using larger reaction vessels, optimizing reaction times, and ensuring efficient purification techniques to obtain the compound in bulk quantities.
化学反応の分析
Types of Reactions
5-(2-Propynyloxy)-1,3-benzodioxole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the propynyloxy group to an alkene or alkane.
Substitution: The benzodioxole ring can undergo electrophilic substitution reactions, introducing different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce alkenes or alkanes. Substitution reactions can introduce halogens or nitro groups onto the benzodioxole ring.
科学的研究の応用
5-(2-Propynyloxy)-1,3-benzodioxole has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with specific biological targets.
類似化合物との比較
Similar Compounds
2-Pentanol, 5-(2-propynyloxy)-: This compound has a similar propynyloxy group but differs in the rest of its structure.
2,5-Bis(2-propynyloxy)terephthalohydrazide: Used in the synthesis of covalent organic frameworks, it shares the propynyloxy functionality.
Uniqueness
5-(2-Propynyloxy)-1,3-benzodioxole is unique due to its benzodioxole ring, which imparts distinct chemical and physical properties. This structural feature makes it particularly useful in the development of materials with specific optoelectronic characteristics and in the synthesis of complex organic molecules.
特性
IUPAC Name |
5-prop-2-ynoxy-1,3-benzodioxole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3/c1-2-5-11-8-3-4-9-10(6-8)13-7-12-9/h1,3-4,6H,5,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBXQHZCLNWGBAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=CC2=C(C=C1)OCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide](/img/structure/B2998033.png)
![methyl 2-{2-[(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)sulfamoyl]-4,5-dimethoxyphenyl}acetate](/img/structure/B2998035.png)
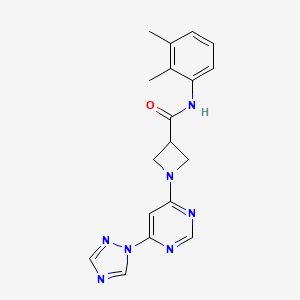
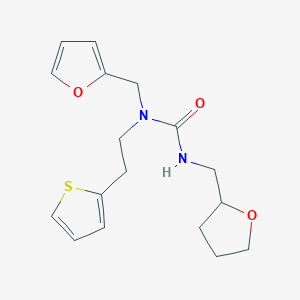
![Benzo[c][1,2,5]thiadiazol-5-yl(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2998040.png)
![2-{[(2-fluorophenyl)methyl]sulfanyl}-1-methanesulfonyl-4,5-dihydro-1H-imidazole](/img/structure/B2998042.png)
![5-((4-(4-Methoxyphenyl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2998044.png)
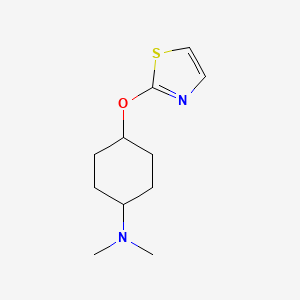
![4-benzyl-N-(2-ethoxyphenyl)-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2998047.png)
![ethyl 1-(2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)acetyl)piperidine-3-carboxylate](/img/structure/B2998049.png)
![(3-Cyclopentyl-1-bicyclo[1.1.1]pentanyl)methanesulfonyl chloride](/img/structure/B2998051.png)
